![molecular formula C19H16N6OS B2910247 N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-06-2](/img/structure/B2910247.png)

N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

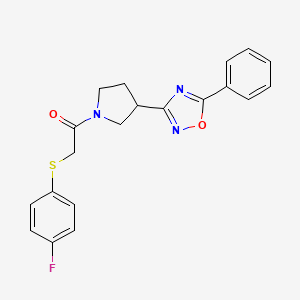

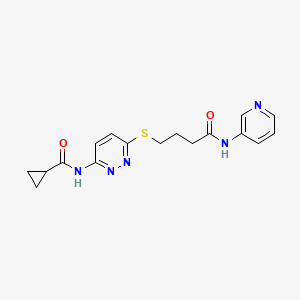

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a phenyl group, a pyridinyl group, a pyrrolyl group, and a 1,2,4-triazolyl group . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridinyl, pyrrolyl, and 1,2,4-triazolyl groups would likely result in a molecule with multiple tautomeric forms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make the compound a good hydrogen bond acceptor, influencing its solubility and reactivity .Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of compounds, including derivatives of N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been synthesized and tested for their antimicrobial and antifungal properties. These compounds have shown significant in vitro activity against various bacterial and fungal strains, suggesting their potential utility in treating infections resistant to conventional treatments. The structure-activity relationships (SAR) of these compounds reveal that minor modifications in their molecular structure can significantly affect their biological activity, offering insights for the development of more potent antimicrobial and antifungal agents (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Antitumor Activity

Research into the antitumor properties of compounds structurally related to N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has identified promising candidates for anticancer therapy. For instance, derivatives containing the 1,2,4-triazole ring system have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential for these compounds to be developed into novel anticancer drugs. These findings underscore the importance of further exploring the antitumor applications of these compounds (S. Alqasoumi, M. M. Ghorab, Z. Ismail, S. M. Abdel-Gawad, M. El-Gaby, H. M. Aly, 2009).

Synthetic and Structural Insights

The synthesis and structural elucidation of compounds similar to N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provide valuable insights into their potential pharmaceutical applications. Advanced spectroscopic and computational methods have been employed to determine their structural characteristics, which are critical for understanding their biological activities and optimizing their therapeutic efficacy. These studies contribute to the development of novel drugs with improved selectivity and potency for various therapeutic applications (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-phenyl-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-17(21-16-8-2-1-3-9-16)14-27-19-23-22-18(15-7-6-10-20-13-15)25(19)24-11-4-5-12-24/h1-13H,14H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRACQBKAKFTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2910165.png)

![[4-(Dimethylsulfamoylamino)but-2-ynyl-methylamino]methylbenzene](/img/structure/B2910166.png)

![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910169.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2910170.png)

![4-[({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2910171.png)